molecular formula C13H17N3O B1531661 (2E)-1-(4-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 1564081-66-8

(2E)-1-(4-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No. B1531661
CAS RN: 1564081-66-8
M. Wt: 231.29 g/mol
InChI Key: AGNCAHPNLAUBRT-ONEGZZNKSA-N
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Description

(2E)-1-(4-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, more commonly known as APPP, is an organic compound that has recently gained attention in the scientific community due to its potential applications in a variety of fields. APPP is a member of the pyridine family, and it is composed of a pyridine ring and an aminopiperidine ring connected by a prop-2-en-1-one chain. As a relatively new compound, APPP has not yet been widely studied, but its potential applications have been explored in a number of scientific research studies.

Scientific Research Applications

Chemical Synthesis and Ligand Behavior

Derivatives of pyridine and piperidine, such as those related to the specified compound, have been extensively studied for their roles as ligands in coordination chemistry. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have demonstrated utility in forming luminescent lanthanide compounds for biological sensing, and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005). These findings suggest that the target compound could serve as a versatile ligand in coordination chemistry, potentially leading to novel materials with unique electronic and optical properties.

Organic Synthesis Applications

In organic synthesis, related compounds have been utilized in the development of novel synthetic pathways. A study highlighted the facile one-pot synthesis of novel ortho-aminocarbonitriles and dicyanoanilines fused to heterocycles, using conditions that could be relevant to derivatives of the target compound (Mojtahedi et al., 2016). This implies potential applications in synthesizing complex organic molecules, which could be of interest in pharmaceuticals and materials science.

properties

IUPAC Name

(E)-1-(4-aminopiperidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-12-5-8-16(9-6-12)13(17)4-3-11-2-1-7-15-10-11/h1-4,7,10,12H,5-6,8-9,14H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNCAHPNLAUBRT-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C=CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N)C(=O)/C=C/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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